2-(5-Oxopyrrolidin-2-yl)acetic acid

Übersicht

Beschreibung

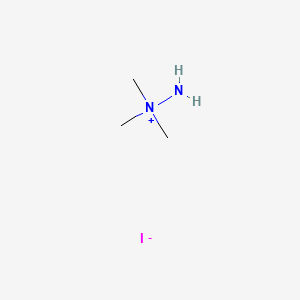

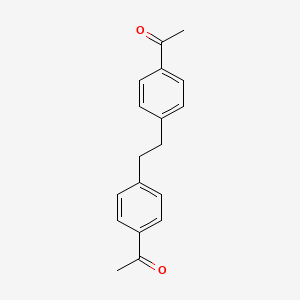

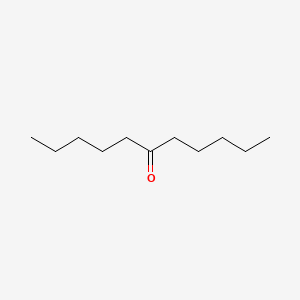

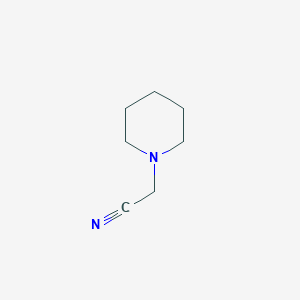

2-(5-Oxopyrrolidin-2-yl)acetic acid is a compound that belongs to the class of oxopyrrolidine derivatives. These compounds are characterized by a five-membered lactam ring (pyrrolidinone) with a ketone group (oxo-) and an acetic acid moiety. The structure of such compounds is of interest due to their potential biological activities and their role as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related oxopyrrolidine derivatives has been explored in various studies. For instance, a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a domino Michael addition-cyclization reaction without the need for a catalyst and under solvent-free conditions, yielding excellent results . Another study described the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods highlight the versatility and efficiency of synthesizing oxopyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of oxopyrrolidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate revealed that the oxopyrrolidin-3-yl ring adopts an envelope conformation . Similarly, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied, providing insights into the conformational preferences and intermolecular interactions of such compounds .

Chemical Reactions Analysis

The reactivity of oxopyrrolidine derivatives can be inferred from studies on similar structures. For instance, rhodanineacetic acid derivatives, which share a similar lactam ring, were prepared and evaluated for antifungal effects, with some compounds showing strong inhibitory activity against various fungal species . This suggests that the oxopyrrolidine moiety can be a key structural element in the design of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxopyrrolidine derivatives are influenced by their molecular structure. The lipophilicity of rhodanine-3-acetic acid derivatives was analyzed using RP-HPLC, indicating the importance of hydrophobic properties in their biological activity . The crystal structure analysis of related compounds often reveals the presence of hydrogen bonding, which can significantly affect the solubility and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Pyrolysis of Polysaccharides

The study by Ponder and Richards (2010) focuses on the pyrolysis of polysaccharides, emphasizing the chemical mechanisms involved in the formation of acetic acid among other compounds. The research highlights how different linkage types and inorganic additives affect pyrolytic pathways, providing insights into the chemical origins of acetic acid during pyrolysis. This study is significant for understanding the thermal degradation of biomass and the production of valuable chemicals (Ponder & Richards, 2010).

Cell Death Induced by Acetic Acid in Yeasts

Chaves et al. (2021) reviewed the impact of acetic acid on yeast cells, exploring the molecular events leading to cell death. The study contributes to the understanding of acetic acid's effects on cellular functions, offering potential targets for biotechnology and biomedicine. This research underscores the dual role of acetic acid as both a metabolic product and a stressor, with implications for industrial fermentation processes and the study of regulated cell death (Chaves et al., 2021).

Physiology of Acetic Acid Bacteria

Lynch et al. (2019) provided a comprehensive review of acetic acid bacteria (AAB), emphasizing their role in vinegar production and fermented beverages. The study outlines the metabolic peculiarities of AAB, including their oxidative fermentation capabilities, and discusses the potential health benefits associated with the consumption of AAB-fermented products. This research is pivotal for the food and beverage industry, offering insights into the production processes and health implications of fermented goods (Lynch et al., 2019).

Pervaporation Separation of Water–Acetic Acid Mixtures

Aminabhavi and Toti (2003) reviewed the separation of acetic acid from aqueous solutions using pervaporation, a membrane-based process. This study is relevant for the chemical industry, where acetic acid recovery from wastewater or process streams is of economic and environmental importance. The review highlights the efficiency of various polymeric membranes in the separation process, offering a green alternative to traditional distillation methods (Aminabhavi & Toti, 2003).

Organic Acids in Acidizing Operations

Alhamad et al. (2020) discussed the use of organic acids, including acetic acid, in the oil and gas industry for acidizing operations. The review covers the advantages of using organic acids over traditional inorganic acids, highlighting their application in enhancing oil recovery while minimizing corrosion and environmental impact. This research provides valuable insights into the practical applications of acetic acid and its derivatives in stimulating oil and gas wells (Alhamad et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(5-oxopyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKCFWRBMYJRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274785 | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Oxopyrrolidin-2-yl)acetic acid | |

CAS RN |

64520-53-2 | |

| Record name | 5-Oxo-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64520-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)